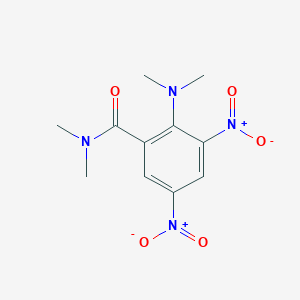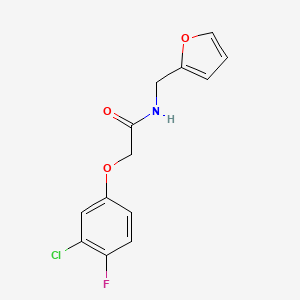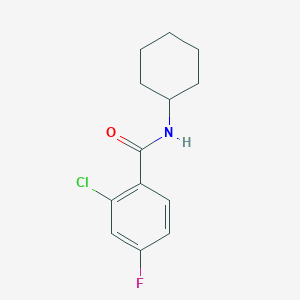![molecular formula C17H20N4O B5108605 (1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5108605.png)
(1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane, commonly known as AZD 3783, is a novel compound that has been developed as a potential treatment for various neurological disorders. It is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist that has shown promising results in preclinical studies.
Mécanisme D'action
AZD 3783 acts as a selective α7 (1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane agonist, which is a type of receptor that is involved in various cognitive processes such as learning and memory. By binding to these receptors, AZD 3783 enhances the release of neurotransmitters such as acetylcholine, which are crucial for cognitive function.
Biochemical and Physiological Effects:
AZD 3783 has been shown to enhance cognitive function and improve memory in preclinical studies. It also has neuroprotective effects, which can help prevent neuronal damage and cell death. Additionally, AZD 3783 has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using AZD 3783 in lab experiments is its selectivity for α7 (1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octanes, which allows for more specific targeting of these receptors. However, one limitation of using AZD 3783 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the research and development of AZD 3783. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of AZD 3783 in humans. Finally, there is potential for the development of AZD 3783 as a diagnostic tool for various neurological disorders, as it has been shown to enhance cognitive function and improve memory in preclinical studies.
Méthodes De Synthèse
AZD 3783 is synthesized through a multistep process that involves the coupling of a 3-methoxyphenyl-1,2,4-triazine derivative with a bicyclic amine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
AZD 3783 has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has shown promising results in preclinical studies, with its ability to enhance cognitive function and improve memory.
Propriétés
IUPAC Name |
(1R,5S)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-22-15-7-3-5-13(9-15)16-10-18-20-17(19-16)21-11-12-4-2-6-14(21)8-12/h3,5,7,9-10,12,14H,2,4,6,8,11H2,1H3/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAMCVDLHXDPC-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=NC(=N2)N3CC4CCCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CN=NC(=N2)N3C[C@@H]4CCC[C@H]3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5108529.png)

![1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride](/img/structure/B5108542.png)

![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5108554.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5108557.png)

![N-[(3S)-2-oxo-3-azepanyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5108581.png)

![1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5108607.png)

![N~2~-{[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetyl}-L-alaninamide](/img/structure/B5108619.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5108624.png)
![ethyl 4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5108625.png)